molecular formula C18H31NO B5045554 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine

6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B5045554
M. Wt: 277.4 g/mol
InChI Key: DTBMIXMFXIZQQL-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 2,6-dimethylphenol with N,N-diethylhexan-1-amine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. One common method involves the use of a fluidized bed of iron-chromium mixed oxide catalyst for the methylation of phenol to produce 2,6-dimethylphenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the amine group can produce secondary or primary amines.

Scientific Research Applications

6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenoxy group and an amine group attached to a hexane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-5-19(6-2)14-9-7-8-10-15-20-18-16(3)12-11-13-17(18)4/h11-13H,5-10,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBMIXMFXIZQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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